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Compound Name: 2-(4-Chlorophenyl)oxazole
CAS No.: 46047-24-9
Cat. No.: B1595145
- 7

Executive Summary
2-(4-Chlorophenyl)oxazole (C

H

CINO) is a 2,5-heteroaromatic system comprising a 1,3-oxazole core substituted at the C2
position with a para-chlorophenyl moiety.[1] This structure serves as a pharmacophore in non-
steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents, utilizing the oxazole ring as
a bioisostere for amide or ester linkages. Its electronic properties, defined by the electron-
withdrawing chlorine and the

-excessive oxazole ring, make it a valuable candidate for scintillator applications and
fluorescent probes.

Molecular Architecture & Electronic Properties[1]
Structural Parameters

The molecule exhibits a planar or near-planar conformation, facilitating
-conjugation between the phenyl ring and the oxazole heterocycle. The chlorine atom at the

para position exerts an inductive electron-withdrawing effect (-1), while the oxazole ring acts as
a weak base.
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Parameter Value (Computed/Exp) Description
C
Molecular Formula H Core scaffold
CINO
Molecular Weight 179.60 g/mol Monoisotopic mass: 179.01 Da
Dipole Moment 2E5.30D Directed towards the oxazole
nitrogen and chlorine
26.0 A Attributed to N and O

Topological Polar Surface Area
heteroatoms

Moderate lipophilicity, suitable

LogP (Octanol/Water) 2.6 -
for membrane permeability
Nitrogen (sp

H-Bond Acceptors 2 ) and Oxygen (sp

“like)

Electronic Distribution (Graphviz Analysis)

The electronic push-pull system is characterized by the resonance interaction between the lone
pair on the oxazole oxygen and the electron-deficient imine nitrogen, modulated by the
chlorophenyl group.

Chlorine Atom Deactivates Ring Phenyl Ring Resonance Stabilization Oxazole Ring _ Lone Pair Availability _ [SNIEEEN(E)
(-1 Inductive Effect) (t-Conjugation Bridge) (Electron Deficient C2) (Basic Center)
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Figure 1: Electronic flow and structural connectivity in 2-(4-Chlorophenyl)oxazole.

Synthetic Methodologies
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The synthesis of 2-substituted oxazoles typically proceeds via cyclodehydration strategies.[1]
The Robinson-Gabriel Synthesis is the most authoritative protocol for this specific scaffold,
ensuring high regioselectivity.

Protocol: Robinson-Gabriel Cyclodehydration
This method involves the dehydration of an

-acylamino ketone.[1][2] For 2-(4-chlorophenyl)oxazole, the precursor is N-(2-oxoethyl)-4-
chlorobenzamide (often generated in situ from acetals).[1]

Reagents:

e 4-Chlorobenzoyl chloride[1][3]

¢ Aminoacetaldehyde dimethyl acetal[1]
o Concentrated Sulfuric Acid (H

SO
) or Phosphorus Oxychloride (POCI

)

Step-by-Step Workflow:

o Amidation: React 4-chlorobenzoyl chloride with aminoacetaldehyde dimethyl acetal in
dichloromethane (DCM) with triethylamine (Et

N) at 0°C to form the amide intermediate.
o Validation: TLC (Hexane:EtOAc 3:1) shows disappearance of acid chloride.[1]
o Cyclization: Treat the isolated amide acetal with concentrated H

SO

at 0-5°C. The acid catalyzes both acetal hydrolysis to the aldehyde and subsequent
intramolecular cyclodehydration.[1]
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e Quenching: Pour the reaction mixture onto crushed ice and neutralize with NaHCO

 Purification: Extract with ethyl acetate, dry over MgSO

, and recrystallize from ethanol/water.
Synthesis Pathway Diagram[1][7][8]
( 4-Chlorobenzoyl Chloride )
+ Aminoacetaldehyde Acetal

Amidation (Et3N, DCM)

Intermediate Amide
(N-(2,2-dimethoxyethyl)-4-chlorobenzamide)

Deprotection & Ring Closure

Acid-Catalyzed Cyclodehydration
(H2S04 or POCI3)

-H20

(2-(4—Chlorophenyl)oxazoIa

Click to download full resolution via product page

Figure 2: Robinson-Gabriel synthetic pathway for 2-(4-Chlorophenyl)oxazole construction.[1]

Spectroscopic Characterization

Accurate identification relies on the distinct chemical shifts of the oxazole protons and the

splitting pattern of the para-substituted phenyl ring.

Nuclear Magnetic Resonance ( H NMR)
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Solvent: CDCI
, 400 MHz
Chemical Shift
Proton ( e . .
. Multiplicity Integration Assignment
Position
» PpM)
Doublet (
Ar-H (2', 6" 8.02 2H Ortho to Oxazole
Hz)
Singlet (or d,
Oxazole-H4 7.71 1H Heterocycle Ring
Hz)
Doublet (
Ar-H (3, 5) 7.45 2H Ortho to Chlorine
Hz)
Singlet (or d,
Oxazole-H5 7.25 1H Heterocycle Ring
Hz)

Interpretation: The AA'BB' system (two doublets) confirms the para-substitution.[1] The
downfield shift of the H4 oxazole proton relative to H5 is characteristic of the 2-aryl substitution
pattern.

Mass Spectrometry (MS)

e Molecular lon (M+): m/z 179/181 (3:1 ratio due to
Cl/
Cl isotopes).[1]

e Fragmentation: Loss of CO (28 Da) and HCN (27 Da) is typical for oxazoles, often leading to
a chlorobenzonitrile fragment (m/z 137/139).

Reactivity & Applications
Chemical Reactivity Profile
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o Electrophilic Substitution: The oxazole ring is relatively electron-rich but less reactive than
furan.[1] Electrophilic attack (e.g., nitration, halogenation) typically occurs at the C5 position

if unsubstituted.

e Diels-Alder Cycloaddition: The oxazole ring can function as a diene in Diels-Alder reactions
with electron-deficient alkynes, followed by retro-Diels-Alder loss of nitrile to yield furan

derivatives.[1]

» Nucleophilic Attack: The C2 position is susceptible to nucleophilic attack if the ring is
activated, but the 2-aryl group stabilizes this position.

Applications in Drug Discovery & Materials

e Medicinal Chemistry: The 2-aryloxazole moiety is a privileged scaffold in COX-2 inhibitors
(e.g., Oxaprozin analogs) and antifungal agents.[1] The 4-chlorophenyl group specifically
enhances lipophilicity and metabolic stability against P450 oxidation compared to a simple

phenyl group.[1]

o Optoelectronics: 2-Phenyl-oxazole derivatives are used as scintillators (wavelength shifters)
in particle physics detectors due to their high quantum yield and fast fluorescence decay

times.[1]
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e PubChem Compound Summary: National Center for Biotechnology Information (2024).[1]
PubChem Compound Summary for CID 66786097, 4-(2-chlorophenyl)oxazole (Isomer
Reference).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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